5-Bromo-1-methyl-1H-pyrazin-2-one chemical properties
5-Bromo-1-methyl-1H-pyrazin-2-one chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-methyl-1H-pyrazin-2-one is a halogenated heterocyclic compound belonging to the pyrazinone class of molecules. The pyrazinone scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds and its utility as a versatile synthetic intermediate.[1] This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, expected reactivity, and the potential biological significance of 5-Bromo-1-methyl-1H-pyrazin-2-one, with a focus on its relevance to drug discovery and development.
Chemical Properties
While specific experimental data for 5-Bromo-1-methyl-1H-pyrazin-2-one is limited in publicly available literature, its fundamental properties have been established. Computational predictions for some physicochemical parameters are also available.
General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1243288-53-0 | [2][3][4] |
| Molecular Formula | C₅H₅BrN₂O | [2][4] |
| Molecular Weight | 189.01 g/mol | [2][4] |
| Appearance | Off-white to light yellow solid (Predicted for a similar compound) | [5] |
| Melting Point | No data available | |
| Boiling Point | No data available (Predicted for an isomer: 215.9±50.0 °C) | [5] |
| Solubility | No data available | |
| Purity | ≥95% or ≥98% (Commercially available) | [2][4] |
Computational Data
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | [2] |
| LogP | 0.5428 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
Experimental Protocols
Proposed Synthesis of 5-Bromo-1-methyl-1H-pyrazin-2-one
Step 1: N-methylation of 5-bromopyrazin-2-ol
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Reaction Setup: To a solution of 5-bromopyrazin-2-ol (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents).
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Addition of Methylating Agent: To the stirred suspension, add a methylating agent such as methyl iodide (CH₃I, 1.1-1.2 equivalents) dropwise at room temperature.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel to afford 5-Bromo-1-methyl-1H-pyrazin-2-one.
Reactivity and Further Functionalization
The chemical reactivity of 5-Bromo-1-methyl-1H-pyrazin-2-one is primarily dictated by the presence of the bromine atom on the electron-deficient pyrazinone ring. This makes the C5 position susceptible to nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions.
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Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse functional groups at the 5-position.
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Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling with aryl or vinyl boronic acids or their esters, providing access to 5-aryl or 5-vinyl pyrazinone derivatives.[6]
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Sonogashira Coupling: The formation of a carbon-carbon bond with a terminal alkyne can be achieved through this palladium-catalyzed reaction, leading to 5-alkynyl pyrazinones.[6]
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Buchwald-Hartwig Amination: This cross-coupling reaction enables the synthesis of 5-amino-pyrazinone derivatives by reacting with various primary or secondary amines.[6]
Biological Significance and Signaling Pathways
While no specific biological activity has been reported for 5-Bromo-1-methyl-1H-pyrazin-2-one, the pyrazinone scaffold is a well-established pharmacophore in medicinal chemistry. Notably, substituted pyrazinones have been identified as potent inhibitors of various kinases, including p38 mitogen-activated protein kinase (MAPK).[7][8]
Pyrazinones as p38 MAPK Inhibitors
The p38 MAPK signaling pathway plays a crucial role in the cellular response to inflammatory cytokines and stress stimuli.[7][9] Dysregulation of this pathway is implicated in a range of inflammatory diseases and cancers. A series of 3-amino-2(1H)-pyrazinones have been developed as selective inhibitors of p38α MAPK, demonstrating the potential of the pyrazinone core to target this important enzyme.[7] These inhibitors typically act by competing with ATP for binding to the kinase domain of p38α, thereby preventing the phosphorylation of downstream substrates and blocking the inflammatory signaling cascade.[10]
Conclusion
5-Bromo-1-methyl-1H-pyrazin-2-one is a valuable building block for organic synthesis and drug discovery. Although detailed experimental data on its physical and spectroscopic properties are currently scarce, its established chemical identity and the known reactivity of related compounds provide a solid foundation for its use in the synthesis of more complex molecules. The demonstrated biological activity of the broader pyrazinone class, particularly as kinase inhibitors, highlights the potential of 5-Bromo-1-methyl-1H-pyrazin-2-one and its derivatives as lead compounds for the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in medicinal chemistry.
References
- 1. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 2. chemscene.com [chemscene.com]
- 3. 1243288-53-0|5-Bromo-1-methyl-1H-pyrazin-2-one|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 5-broMo-1-MethylpyriMidin-2-one CAS#: 14248-01-2 [m.chemicalbook.com]
- 6. 5-Bromo-N,N,3-trimethylpyrazin-2-amine | Benchchem [benchchem.com]
- 7. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
